2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-bromobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione” is a complex organic molecule that contains several functional groups and heterocyclic rings . It has a bromobenzyl group, an ethoxyphenyl group, and a dihydroimidazotriazine dione group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazotriazine ring, which is a type of heterocyclic ring containing nitrogen atoms . The bromobenzyl and ethoxyphenyl groups would be attached to this ring .Chemical Reactions Analysis
Triazines, which are part of the compound’s structure, are known to undergo a variety of chemical reactions, including nucleophilic substitution reactions . The presence of the bromine atom in the bromobenzyl group could also make this compound susceptible to reactions involving nucleophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom could increase its molecular weight and potentially affect its solubility .Applications De Recherche Scientifique
Antiviral Activity : The compound's class has been investigated for antiviral properties. For example, Kim et al. (1978) synthesized a new class of purine analogues, including imidazo[1,2-a]-s-triazine nucleosides, and tested them against various viruses, finding moderate activity against rhinovirus (Kim et al., 1978).
Synthesis and Characterization : Dziełak et al. (2018) synthesized N-(4-Bromobenzyl)-2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)benzeneamine, a benzimidazole derivative, and performed crystallographic studies and initial biological screening on the product (Dziełak et al., 2018).
Antitumor Activity : Remers et al. (2015) synthesized compounds from carbendazim, a benzimidazole derivative, and tested their antitumor potency. The study showed that some s-triazine derivatives were active against pancreatic tumor cells (Remers et al., 2015).
Phosphodiesterase Type 4 Inhibitors : Raboisson et al. (2003) evaluated pyrazolo[1,5-a]-1,3,5-triazines as phosphodiesterase type 4 inhibitors, identifying potent compounds with high isoenzyme selectivity (Raboisson et al., 2003).
Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Synthesis of Imidazo Derivatives : Kaji and Kawase (1976) described the synthesis of imidazo[4, 5-e]-as-triazine (6-azapurine) derivatives, which represents an exploration of novel ring systems (Kaji & Kawase, 1976).
Prokineticin Receptor Antagonists : Balboni et al. (2008) synthesized 1,3,5-triazin-4,6-diones as potential non-peptidic prokineticin receptor antagonists, testing their affinity and antagonist properties (Balboni et al., 2008).
Orientations Futures
Propriétés
IUPAC Name |
2-[(4-bromophenyl)methyl]-8-(4-ethoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O3/c1-2-28-17-9-7-16(8-10-17)23-11-12-24-18(26)19(27)25(22-20(23)24)13-14-3-5-15(21)6-4-14/h3-10H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKLVJRJIURGKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.